(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
Description
This compound is a structurally complex molecule featuring a benzothiazole core modified with a methylsulfonyl group at position 6, linked via a piperazine moiety to a 5-nitrofuran-2-yl methanone group. The benzothiazole scaffold is recognized for its pharmacological versatility, including antitumor and antimicrobial activities, while the nitrofuran moiety is associated with broad-spectrum antimicrobial properties .
Properties
IUPAC Name |
[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-29(25,26)11-2-3-12-14(10-11)28-17(18-12)20-8-6-19(7-9-20)16(22)13-4-5-15(27-13)21(23)24/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTBOPQOKRPRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a piperazine ring, a benzo[d]thiazole moiety, and a nitrofuran group. The synthesis typically involves several steps, including the formation of the benzo[d]thiazole ring and subsequent coupling with piperazine and nitrofuran derivatives.
Synthetic Route Overview
- Formation of Benzo[d]thiazole : Reaction of 2-aminothiophenol with suitable aldehydes under acidic conditions.
- Introduction of Methylsulfonyl Group : Treatment with methylsulfonyl chloride in the presence of a base.
- Piperazine Coupling : Coupling with piperazine using coupling agents like EDCI.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. For instance, compounds containing similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.57 | |
| DU-145 (prostate cancer) | 8 ± 2 | |
| HepG2 (liver cancer) | 9 ± 2 |
The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties. Studies have reported effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism.
- Receptor Modulation : The compound could act on specific receptors involved in cell signaling.
Case Studies
- Antinociceptive Effects : A study on related thiazole-piperazine derivatives revealed significant antinociceptive effects in animal models, suggesting potential use in pain management .
- Cytotoxicity Studies : In vitro studies demonstrated that compounds with similar structures inhibited proliferation in various cancer cell lines, reinforcing their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to three analogs with overlapping structural motifs, emphasizing substituent effects, bioactivity, and synthesis pathways.
Structural and Functional Analog: (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
- Key Differences: Substituents: Replaces the methylsulfonyl group at position 6 of the benzothiazole with 4,5-dimethyl groups. Electronic Effects: Methyl groups are electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. This difference may alter solubility and receptor-binding affinity.
Thiazole-Based Analog: Compound 74
- Structure : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide .
- Comparison: Core Heterocycles: Uses a thiazole ring instead of benzothiazole, reducing aromatic conjugation. Functional Groups: Incorporates a cyclopropane carboxamide and methoxyphenyl groups, which may enhance lipophilicity but reduce metabolic stability compared to the nitrofuran moiety. Bioactivity: No direct data is available for the target compound, but thiazole derivatives like this are often explored for kinase inhibition .
Pyrazoline-Benzothiazole Hybrid
- Structure : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole .
- Comparison :
- Linker : Replaces the piperazine linker with a pyrazoline ring, introducing conformational rigidity.
- Substituents : Lacks the nitrofuran group but includes a methoxyphenyl substituent, which may limit redox activity critical for nitrofuran’s antimicrobial action.
- Reported Activity : Pyrazoline derivatives exhibit antidepressant and antitumor effects, suggesting divergent applications compared to the target compound’s probable antimicrobial focus .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound may improve oxidative stability and binding to electron-deficient biological targets compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
